molecular formula C9H14N4O4 B12942849 Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate CAS No. 55455-44-2

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate

Cat. No.: B12942849
CAS No.: 55455-44-2
M. Wt: 242.23 g/mol
InChI Key: JZZNMTVVLQNABZ-UHFFFAOYSA-N
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Description

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This can lead to the inhibition of cellular processes and ultimately cell death. The compound may also interact with enzymes and other proteins, disrupting their normal function .

Comparison with Similar Compounds

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and applications compared to other imidazole derivatives .

Properties

CAS No.

55455-44-2

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C9H14N4O4/c1-3-17-9(14)10-4-5-12-7(2)11-6-8(12)13(15)16/h6H,3-5H2,1-2H3,(H,10,14)

InChI Key

JZZNMTVVLQNABZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCN1C(=NC=C1[N+](=O)[O-])C

Origin of Product

United States

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